molecular formula C42H32Si B14253651 Dimethylbis(10-phenylanthracen-9-YL)silane CAS No. 219917-75-6

Dimethylbis(10-phenylanthracen-9-YL)silane

Katalognummer: B14253651
CAS-Nummer: 219917-75-6
Molekulargewicht: 564.8 g/mol
InChI-Schlüssel: QDDMKMQXAPWTIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethylbis(10-phenylanthracen-9-yl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two 10-phenylanthracen-9-yl groups attached to a central silicon atom, which is also bonded to two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethylbis(10-phenylanthracen-9-yl)silane typically involves the use of cross-coupling reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 9,10-dibromoanthracene with phenylboronic acid in the presence of a palladium catalyst and a base. The resulting 10-phenylanthracen-9-yl groups are then reacted with a silicon precursor, such as dimethyldichlorosilane, to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethylbis(10-phenylanthracen-9-yl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

The major products formed from these reactions include silanol, silane, and various substituted anthracene derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Dimethylbis(10-phenylanthracen-9-yl)silane has several scientific research applications, including:

Wirkmechanismus

The mechanism by which dimethylbis(10-phenylanthracen-9-yl)silane exerts its effects is primarily related to its photophysical properties. The compound can absorb light and undergo intersystem crossing to form triplet excited states. These excited states can then participate in energy transfer processes, such as triplet-triplet annihilation, leading to photon upconversion. This mechanism is useful in applications like OLEDs and photon upconversion systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9,10-Diphenylanthracene: A well-known compound used in similar applications, such as OLEDs and photon upconversion.

    9,10-Dimethylanthracene: Another anthracene derivative with similar photophysical properties.

    10,10’-Diphenyl-9,9’-bianthracene: Lacks the central silicon atom but has similar structural features.

Uniqueness

Dimethylbis(10-phenylanthracen-9-yl)silane is unique due to the presence of the silicon atom, which imparts different electronic properties compared to its carbon analogs. This can lead to variations in photophysical behavior and reactivity, making it a valuable compound for specific applications .

Eigenschaften

CAS-Nummer

219917-75-6

Molekularformel

C42H32Si

Molekulargewicht

564.8 g/mol

IUPAC-Name

dimethyl-bis(10-phenylanthracen-9-yl)silane

InChI

InChI=1S/C42H32Si/c1-43(2,41-35-25-13-9-21-31(35)39(29-17-5-3-6-18-29)32-22-10-14-26-36(32)41)42-37-27-15-11-23-33(37)40(30-19-7-4-8-20-30)34-24-12-16-28-38(34)42/h3-28H,1-2H3

InChI-Schlüssel

QDDMKMQXAPWTIU-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC=C8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.